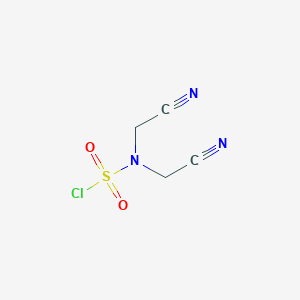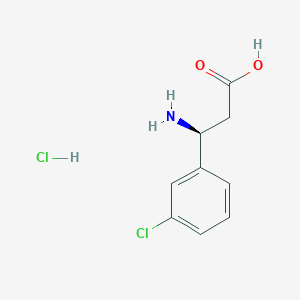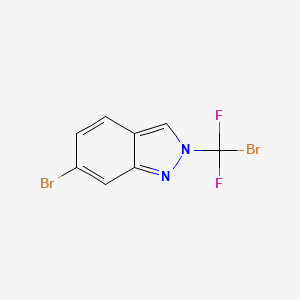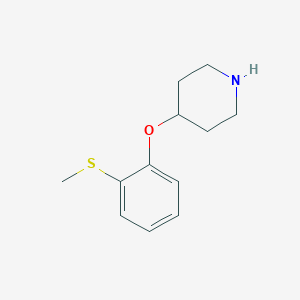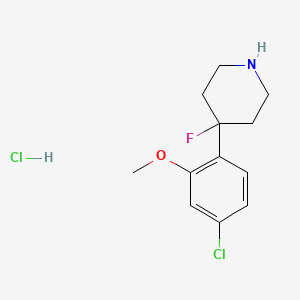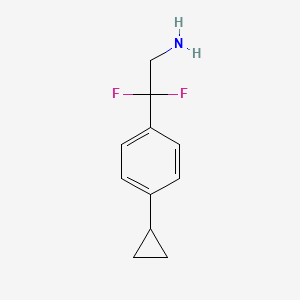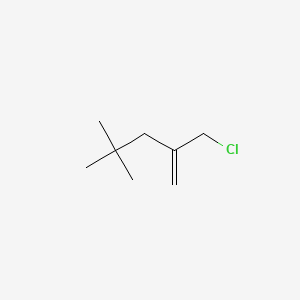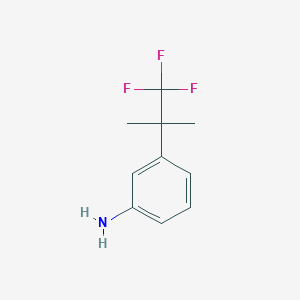![molecular formula C15H24O2Si B13562537 (1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B13562537.png)
(1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol is an organic compound characterized by the presence of a tert-butyldimethylsilyl (TBS) protecting group attached to a phenyl ring. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives the formylated compound.
Reduction: The aldehyde group is reduced using sodium borohydride (NaBH4) in methanol to obtain the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol is used as an intermediate in the synthesis of complex organic molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology
The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its ability to undergo various chemical reactions allows for the creation of diverse molecular structures with potential biological activity.
Medicine
In medicinal chemistry, this compound is used in the development of new drugs. Its structural features enable the design of molecules with specific biological targets, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of (1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol involves its ability to participate in various chemical reactions. The tert-butyldimethylsilyl group provides stability, allowing the compound to act as a protecting group in organic synthesis. The phenyl ring and prop-2-en-1-ol moiety enable the compound to undergo electrophilic and nucleophilic reactions, facilitating the formation of complex molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethanol: Similar structure but with an ethanol moiety instead of prop-2-en-1-ol.
(1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}methanol: Contains a methanol group instead of prop-2-en-1-ol.
Uniqueness
(1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol is unique due to its specific combination of a TBS-protected phenyl ring and a prop-2-en-1-ol moiety. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C15H24O2Si |
|---|---|
Poids moléculaire |
264.43 g/mol |
Nom IUPAC |
(1R)-1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C15H24O2Si/c1-7-14(16)12-8-10-13(11-9-12)17-18(5,6)15(2,3)4/h7-11,14,16H,1H2,2-6H3/t14-/m1/s1 |
Clé InChI |
ZJRWETIMDZVOLM-CQSZACIVSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)[C@@H](C=C)O |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


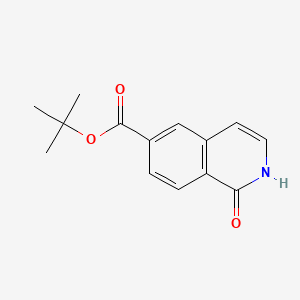


![2-[(4-Methylpent-3-en-1-yl)sulfanyl]ethan-1-amine](/img/structure/B13562480.png)
